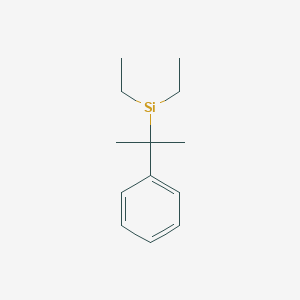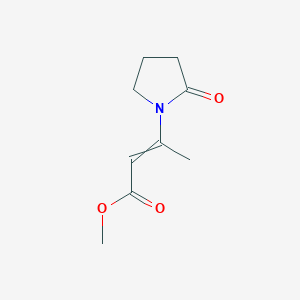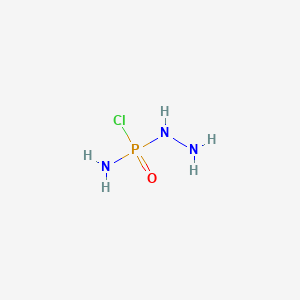
Phosphoramidohydrazidic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoramidohydrazidic chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus, nitrogen, and chlorine atoms, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidohydrazidic chloride typically involves the reaction of phosphoramidic acid with hydrazine in the presence of a chlorinating agent. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to optimize the reaction conditions and improve the efficiency of the synthesis. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
Phosphoramidohydrazidic chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidohydrazidic oxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia (NH₃) or primary amines (RNH₂).
Major Products
The major products formed from these reactions include phosphoramidohydrazidic oxide derivatives, hydrazine derivatives, and various substituted phosphoramidohydrazidic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phosphoramidohydrazidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: This compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism by which phosphoramidohydrazidic chloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate biochemical pathways and influence cellular processes, making this compound a valuable tool in both basic and applied research.
類似化合物との比較
Phosphoramidohydrazidic chloride can be compared with other similar compounds, such as:
Phosphoramidic acid: Lacks the chlorine atom and has different reactivity and applications.
Hydrazine derivatives: Share the hydrazine moiety but differ in their overall structure and chemical properties.
Chlorophosphazenes: Contain phosphorus and chlorine atoms but have a different arrangement of atoms and bonding patterns.
The uniqueness of this compound lies in its specific combination of phosphorus, nitrogen, and chlorine atoms, which confer distinct reactivity and versatility in chemical reactions, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
220518-91-2 |
|---|---|
分子式 |
ClH5N3OP |
分子量 |
129.49 g/mol |
InChI |
InChI=1S/ClH5N3OP/c1-6(3,5)4-2/h2H2,(H3,3,4,5) |
InChIキー |
XMXZOEFZDAYLOL-UHFFFAOYSA-N |
正規SMILES |
NNP(=O)(N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


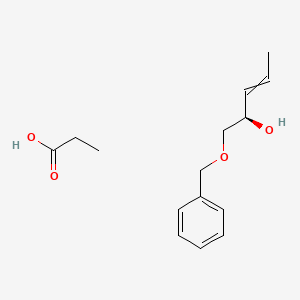
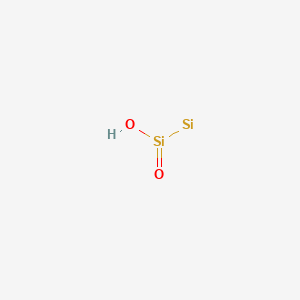
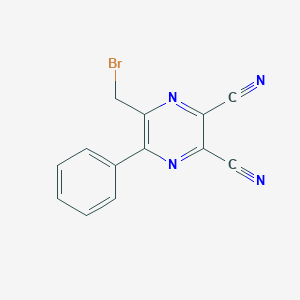
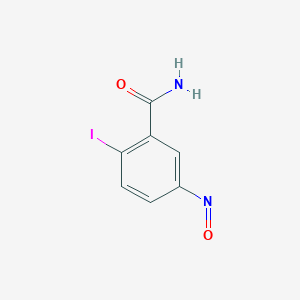
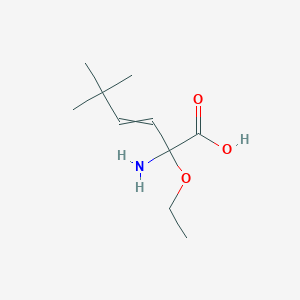

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
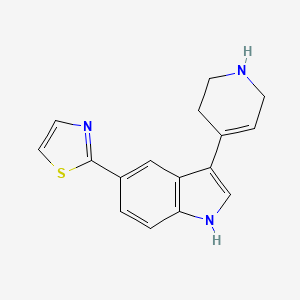
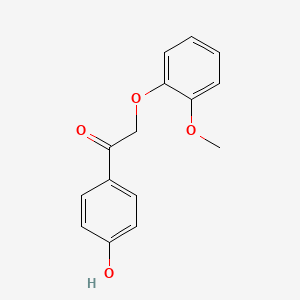
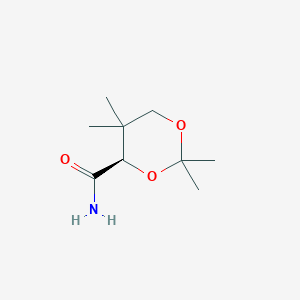
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
